molecular formula C6H9NO3 B1207249 Acrylamide-acrylic acid resin CAS No. 9003-06-9

Acrylamide-acrylic acid resin

Cat. No.: B1207249
CAS No.: 9003-06-9
M. Wt: 143.14 g/mol
InChI Key: RNIHAPSVIGPAFF-UHFFFAOYSA-N
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Description

Acrylamide-acrylic acid resin is a synthetic polymer known for its unique properties and versatile applications. It is a high-performance material used in various industries due to its excellent mechanical strength, chemical resistance, and thermal stability. This compound is composed of repeating units of a specific monomer, which gives it distinct characteristics compared to other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide-acrylic acid resin is typically synthesized through a polymerization process involving the monomer units. The polymerization can be initiated by various methods, including free radical polymerization, anionic polymerization, and coordination polymerization. The choice of method depends on the desired properties of the final product.

    Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process. Common initiators include peroxides and azo compounds. The reaction is carried out at elevated temperatures and can be controlled to achieve the desired molecular weight and polymer structure.

    Anionic Polymerization: This method uses anionic initiators, such as alkali metals or organometallic compounds, to initiate the polymerization. It is typically conducted at low temperatures and allows for precise control over the polymer’s molecular weight and distribution.

    Coordination Polymerization: This method involves the use of transition metal catalysts to initiate the polymerization. It is often used to produce high-molecular-weight polymers with specific stereochemistry.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and initiators, along with precise control of temperature, pressure, and reaction time. The polymer is then purified, dried, and processed into various forms, such as pellets, films, or fibers, depending on the intended application.

Chemical Reactions Analysis

Acrylamide-acrylic acid resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the polymer’s properties or to create new materials with enhanced functionalities.

    Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide. This reaction introduces oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the polymer chain, enhancing its hydrophilicity and reactivity.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can be used to remove oxygen-containing groups or to introduce new functional groups, such as amines or alcohols.

    Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents include halogens, alkylating agents, and acylating agents. These reactions can be used to introduce new functional groups or to modify the polymer’s properties.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated derivatives, while reduction reactions can yield amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Acrylamide-acrylic acid resin has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a precursor for the synthesis of various advanced materials, such as nanocomposites, hydrogels, and functionalized polymers. Its unique properties make it an ideal candidate for developing new materials with tailored functionalities.

    Biology: In biological research, this compound is used as a scaffold for tissue engineering and regenerative medicine. Its biocompatibility and mechanical strength make it suitable for creating artificial tissues and organs.

    Medicine: this compound is used in drug delivery systems, where it serves as a carrier for therapeutic agents. Its ability to encapsulate and release drugs in a controlled manner makes it an effective tool for targeted drug delivery.

    Industry: this compound is used in various industrial applications, including coatings, adhesives, and sealants. Its chemical resistance and durability make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of Acrylamide-acrylic acid resin involves its interaction with various molecular targets and pathways. In drug delivery applications, this compound encapsulates therapeutic agents and releases them in response to specific stimuli, such as changes in pH or temperature. This controlled release mechanism ensures that the drugs are delivered to the target site with minimal side effects.

In tissue engineering, this compound provides a scaffold for cell attachment and growth. Its biocompatibility and mechanical properties support the formation of new tissues and promote tissue regeneration. The polymer’s surface can be functionalized with bioactive molecules to enhance cell adhesion and proliferation.

Comparison with Similar Compounds

Acrylamide-acrylic acid resin is unique compared to other similar compounds due to its specific monomer composition and polymerization method. Some similar compounds include:

    Polyethylene: A widely used polymer with excellent chemical resistance and mechanical properties. it lacks the thermal stability and functionalizability of this compound.

    Polypropylene: Another common polymer with good chemical resistance and mechanical strength. It is less versatile than this compound in terms of functionalization and modification.

    Polystyrene: Known for its rigidity and ease of processing, but it is brittle and lacks the flexibility and durability of this compound.

This compound stands out due to its combination of mechanical strength, chemical resistance, thermal stability, and ease of functionalization. These properties make it a versatile material for various applications in research and industry.

Properties

CAS No.

9003-06-9

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

prop-2-enamide;prop-2-enoic acid

InChI

InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5)

InChI Key

RNIHAPSVIGPAFF-UHFFFAOYSA-N

SMILES

C=CC(=O)N.C=CC(=O)O

Canonical SMILES

C=CC(=O)N.C=CC(=O)O

9003-06-9

Synonyms

PAM-AAc
poly(AAm-co-AA)
poly(acrylamide-co-acrylic acid)
poly(AM-co-AA)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An acrylamide-acrylic acid copolymer was prepared according to Canadian Pat. No. 477,265 and different from feeding procedure described in Example 2. Thus, 45.0 grams of acrylamide and 5.1 grams of acrylic acid were dissolved in 2,450 grams of distilled water. 0.5 grams of potassium persulfate were added to the solution which was then degassed under vacuum and allowed to stand in the absence of air for 7 days at room temperature.
Quantity
45 g
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reactant
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5.1 g
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reactant
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Synthesis routes and methods II

Procedure details

In a reactor similar to Example 1, a monomer mixture containing 622.0 grams of acrylamide, 54.8 grams of acrylic acid, 168.4 grams of 10% NaOH and 182 grams of water was allowed to react with a catalyst mixture containing 1.3 grams of ammonium persulfate in 198 grams of water at refluxing temperature. Water was used as a solvent in amount of 1934.0 grams
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622 g
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reactant
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54.8 g
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reactant
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168.4 g
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reactant
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182 g
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ammonium persulfate
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1.3 g
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198 g
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Synthesis routes and methods III

Procedure details

56 grams 50% acrylamide, 12 grams acrylic acid and 127 grams water were mixed, and warmed up to 30° C. Nitrogen was used to purge the flask. Then 0.7 gram ammonium persulfate in 3 grams of water and 0.7 gram sodium metabisulfite in 3 grams water were added, respectively. After 20 minutes, the reaction began to take place, the temperature slowly rose to 78° C. (max.) after stirring for 1.5 hour a 20% copolymer was thus produced with an acrylamide/acrylic acid ratio of 70/30. 7 grams NaOH in 30 grams water was then added to neutralize the copolymer.
Quantity
56 g
Type
reactant
Reaction Step One
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12 g
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reactant
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127 g
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solvent
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Synthesis routes and methods IV

Procedure details

A water-in-oil emulsion of an acrylamide/acrylic acid copolymer is prepared by dissolving 125 g of acrylamide and 54 g of acrylic acid in 100 g of water. The pH of the resulting aqueous solution is adjusted to 6.5 by the addition of a 50 percent aqueous solution of NaOH. To this solution is added 0.04 g of the pentasodium salt of diethylenetriaminepentaacetic acid and 2 g of a polyethylene glycol ether of a secondary alcohol sold by Union Carbide under the trade name Tergitol 15-S-9. The total weight of this aqueous phase is adjusted to 490 g by the addition of water. This aqueous phase is then dispersed in an oil phase which contains 182 g of liquid hydrocarbon, 4 g of isopropanolamide of oleic acid and 4 g of sorbitan monooleate. The resulting emulsion is placed into a liter glass resin kettle equipped with a stirrer, a nitrogen sparger, a thermometer, a water bath and gas exit. The kettle containing the emulsion is sparged with nitrogen for about 1 hour to remove oxygen. The emulsion is then subjected to polymerization conditions as described in U.S. Pat. No. 3,284,393 to form a water-in-oil emulsion of acrylamide/acrylic acid copolymer. After polymerization, 90 g of an aqueous solution of 16 g of Na2CO3 is added to the water-in-oil emulsion. To this emulsion is then added 7 g of Tergitol 15-S-9 (inverting surfactant) with stirring. The resulting emulsion is then tested for invertibility by the following procedure.
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Synthesis routes and methods V

Procedure details

To a stainless steel beaker was charged 214 g. of glacial acrylic acid (Rohm and Haas Production Grade). While stirring with a magnetic stirrer, 29% aqueous ammonia (technical) was added and the temperature was maintained at ≤35° C. until the pH became 7.5 (about 1.5 hours). Distilled water was added to bring the total weight to 428 g. The solution was transferred to a 1 liter glass beaker and while stirring 1.07 g. of methone was added (0.5% based on the acrylic acid). It dissolved in about 10 minutes. Then 23 g. of 50% acrylamide was added and the procedure of Examples 29-38 was followed to emulsion polymerize the monomers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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